molecular formula C9H19NO B2383690 1-(5,5-Dimethyloxan-2-yl)ethanamine CAS No. 2248374-25-4

1-(5,5-Dimethyloxan-2-yl)ethanamine

Cat. No.: B2383690
CAS No.: 2248374-25-4
M. Wt: 157.257
InChI Key: CNXQPLRETSQVNS-UHFFFAOYSA-N
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Description

1-(5,5-Dimethyloxan-2-yl)ethanamine is an organic compound with the molecular formula C9H19NO It is a derivative of oxane, featuring a dimethyl substitution at the 5th position and an ethanamine group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5,5-Dimethyloxan-2-yl)ethanamine can be synthesized through several synthetic routes. One common method involves the reaction of 5,5-dimethyloxan-2-one with ethanamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalysts can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

1-(5,5-Dimethyloxan-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oxides or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(5,5-Dimethyloxan-2-yl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(5,5-Dimethyloxan-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The ethanamine group can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    (5,5-Dimethyloxan-2-yl)methanamine hydrochloride: This compound is similar in structure but includes a hydrochloride group.

    1-(5,5-Dimethyloxan-2-yl)ethanamine: Different stereoisomers of this compound may exhibit varying properties.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the ethanamine group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(5,5-dimethyloxan-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-7(10)8-4-5-9(2,3)6-11-8/h7-8H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXQPLRETSQVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CO1)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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